Cas no 111465-42-0 (1,7-Dioxaspiro[5.5]undecane-3-methanol,9-ethyl-4-hydroxy-, (3S,4R,6R,9R)-)

1,7-Dioxaspiro[5.5]undecane-3-methanol,9-ethyl-4-hydroxy-, (3S,4R,6R,9R)- structure
111465-42-0 structure
Product name:1,7-Dioxaspiro[5.5]undecane-3-methanol,9-ethyl-4-hydroxy-, (3S,4R,6R,9R)-
CAS No:111465-42-0
MF:C12H22O4
MW:230.30068
CID:209190
PubChem ID:183311

1,7-Dioxaspiro[5.5]undecane-3-methanol,9-ethyl-4-hydroxy-, (3S,4R,6R,9R)- Chemical and Physical Properties

Names and Identifiers

    • 1,7-Dioxaspiro[5.5]undecane-3-methanol,9-ethyl-4-hydroxy-, (3S,4R,6R,9R)-
    • (3S,4R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol
    • 1,7-Dioxaspiro[5.5]undecane-3-methanol,9-ethyl-4-hydroxy-, [3S-[3a,4a,6a(S*)]]-
    • Talaromycin E
    • 111465-42-0
    • DTXSID50912169
    • 1,7-Dioxaspiro(5.5)undecane-3-methanol, 9-ethyl-4-hydroxy-, (3S-(3alpha,4alpha,6alpha(S*)))-
    • Inchi: InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10+,11-,12?/m1/s1
    • InChI Key: VDWRKBZMQNPUOB-FBTJUVTCSA-N
    • SMILES: CC[C@@H]1CCC2(OC[C@H](CO)[C@H](O)C2)OC1

Computed Properties

  • Exact Mass: 230.15186
  • Monoisotopic Mass: 230.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • Density: 1.15
  • Boiling Point: 397.4°Cat760mmHg
  • Flash Point: 194.1°C
  • Refractive Index: 1.514
  • PSA: 58.92

1,7-Dioxaspiro[5.5]undecane-3-methanol,9-ethyl-4-hydroxy-, (3S,4R,6R,9R)- Related Literature

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